A Comprehensive Technical Guide to 3-Bromophenanthrene
A Comprehensive Technical Guide to 3-Bromophenanthrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-Bromophenanthrene, a key intermediate in organic synthesis with significant potential in the fields of medicinal chemistry, materials science, and biomedical research.
Chemical and Physical Properties
3-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH).[1][2] At room temperature, it presents as a white to off-white or light yellow crystalline solid.[1][3] Due to its structure, it has low volatility and is sparingly soluble in polar solvents like water, but shows good solubility in nonpolar organic solvents such as methanol, toluene, and dichloromethane.[1]
Table 1: Physicochemical Properties of 3-Bromophenanthrene
| Property | Value | Reference |
| CAS Number | 715-50-4 | [4] |
| Molecular Formula | C₁₄H₉Br | [2][4] |
| Molecular Weight | 257.13 g/mol | [2][4] |
| Melting Point | 81-86 °C | [3][5] |
| Boiling Point | 389.7±11.0 °C (Predicted) | [3] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Solubility | Soluble in Methanol | [1][3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3][4] |
Table 2: Computed Properties of 3-Bromophenanthrene
| Property | Value | Reference |
| ACD/LogP | 5.45 | [1] |
| Index of Refraction | 1.733 | [1] |
| Molar Refractivity | 69.62 cm³ | [1] |
| Molar Volume | 173.8 cm³ | [1] |
| Surface Tension | 51.3 dyne/cm | [1] |
| Vapor Pressure | 6.28E-06 mmHg at 25°C | [1] |
Synthesis and Experimental Protocols
The primary method for synthesizing 3-Bromophenanthrene is through the electrophilic aromatic substitution of phenanthrene.[1] This reaction selectively introduces a bromine atom at the 3-position of the phenanthrene core.[1]
Experimental Protocol: Synthesis of 3-Bromophenanthrene
Objective: To synthesize 3-Bromophenanthrene via electrophilic bromination of phenanthrene.
Materials:
-
Phenanthrene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron filings
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve phenanthrene in carbon tetrachloride.
-
Add a catalytic amount of iron(III) bromide or iron filings to the solution.
-
From the dropping funnel, add a stoichiometric amount of bromine dissolved in carbon tetrachloride dropwise to the phenanthrene solution while stirring. The reaction is typically performed under mild heating.[1]
-
After the addition is complete, reflux the mixture for a specified period to ensure the reaction goes to completion. The evolution of hydrogen bromide gas indicates the progress of the reaction.
-
Cool the reaction mixture to room temperature and quench any unreacted bromine by washing with a sodium thiosulfate solution.
-
Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-Bromophenanthrene.
Caption: Synthesis workflow of 3-Bromophenanthrene.
Reactivity and Applications in Drug Development
3-Bromophenanthrene serves as a crucial building block in organic synthesis, particularly for creating more complex polycyclic aromatic compounds.[1] Its bromine functionality makes it an ideal precursor for various cross-coupling reactions, which are fundamental in modern drug discovery.
-
Cross-Coupling Reactions: 3-Bromophenanthrene is frequently utilized in Suzuki and Stille cross-coupling reactions.[1] These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of biaryls and conjugated materials. Such structures are often scaffolds for new pharmaceutical agents and are explored in materials science for electronic applications.[1]
-
Intermediate for Natural Product Synthesis: Phenanthrene derivatives are found in many biologically active natural products, including alkaloids and steroids.[6] 3-Bromophenanthrene can act as a key intermediate in the laboratory synthesis of these complex molecules, facilitating the development of new therapeutic agents.[6]
Caption: Use of 3-Bromophenanthrene in a Suzuki coupling reaction.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 3-Bromophenanthrene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule. ChemicalBook provides access to the ¹H NMR spectrum for 3-Bromophenanthrene (CAS 715-50-4).[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum would show characteristic peaks for aromatic C-H stretching and C=C bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine is easily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br.
Biological Assays and Health Risks
While specific biological assay data for 3-Bromophenanthrene is limited in the public domain, its structural similarity to other PAHs suggests potential biological activity. Phenanthrene-based compounds are known to possess a range of biological effects, and their derivatives are often screened for therapeutic potential.[6]
-
Carcinogenicity Studies: As a polycyclic aromatic hydrocarbon, 3-Bromophenanthrene is studied for its potential carcinogenicity.[2] It is known to bind to DNA bases, which can lead to mutations and potentially cancer.[2]
-
Toxicology: Limited toxicological data suggests that 3-Bromophenanthrene may cause skin and eye irritation.[1] It is classified as hazardous, with warnings for skin irritation, serious eye damage, and respiratory irritation.[5][8]
Biological assays are essential in drug discovery to screen compounds for therapeutic activity and to assess their toxicity.[9] For a compound like 3-Bromophenanthrene, a battery of assays would be employed in a drug development context, including cell viability assays, target-based assays, and ADME (absorption, distribution, metabolism, and excretion) profiling.[10]
Caption: Logical flow from properties to applications.
Conclusion
3-Bromophenanthrene is a valuable and versatile chemical intermediate. Its well-defined chemical properties and reactivity make it a cornerstone for the synthesis of complex organic molecules. For researchers in drug development and materials science, a thorough understanding of its synthesis, handling, and reactivity is paramount for leveraging its full potential in creating novel and impactful compounds. Further research into its biological activity and the development of novel derivatives will continue to be an active area of investigation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. 715-50-4 CAS MSDS (3-BROMOPHENANTHRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Bromophenanthrene 96 715-50-4 [sigmaaldrich.com]
- 6. acgpubs.org [acgpubs.org]
- 7. 3-BROMOPHENANTHRENE(715-50-4) 1H NMR [m.chemicalbook.com]
- 8. 3-溴菲 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. longdom.org [longdom.org]
- 10. azolifesciences.com [azolifesciences.com]
